molecular formula C13H26N2O B13426190 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine

3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine

Cat. No.: B13426190
M. Wt: 226.36 g/mol
InChI Key: UYQYWTBUZIWROV-UHFFFAOYSA-N
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Description

3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine is an organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a spiro ring system and an amine functional group. The presence of the methoxymethyl group further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic ring system through a cyclization reaction. This is followed by the introduction of the methoxymethyl group and the amine functionality through subsequent reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and other anions can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-amine
  • 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine

Uniqueness

The uniqueness of 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine lies in its specific spirocyclic structure and the presence of the methoxymethyl group. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

3-[4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-amine

InChI

InChI=1S/C13H26N2O/c1-16-10-12-9-15(8-4-7-14)11-13(12)5-2-3-6-13/h12H,2-11,14H2,1H3

InChI Key

UYQYWTBUZIWROV-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(CC12CCCC2)CCCN

Origin of Product

United States

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